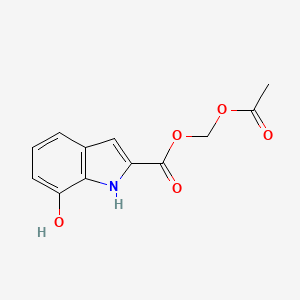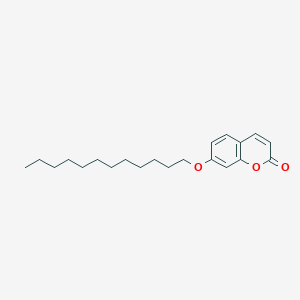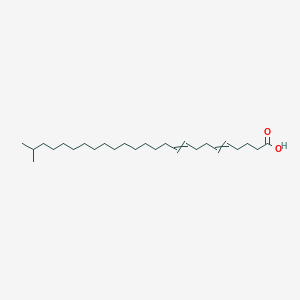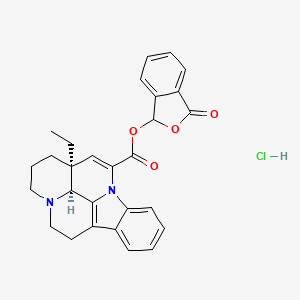
1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide, mixt. with 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide, mixt with 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a complex chemical compound that may have applications in various fields such as chemistry, biology, and industry This compound consists of two main components: a dodecanaminium derivative and a phenoxy-tetraoxatetradecanol derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide typically involves the quaternization of dodecanamine with an ethoxy-oxoethylating agent in the presence of a bromide source. The reaction conditions may include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: 50-70°C
- Reaction Time: 12-24 hours
The synthesis of 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol involves the reaction of 2,4-dichloro-5-methylphenol with a tetraoxatetradecanol derivative under basic conditions. The reaction conditions may include:
- Solvent: Anhydrous toluene or dichloromethane
- Base: Sodium hydroxide or potassium carbonate
- Temperature: 60-80°C
- Reaction Time: 6-12 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, and the product would be purified using techniques such as recrystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol can undergo:
Esterification: Reaction with carboxylic acids or acid chlorides to form esters.
Etherification: Reaction with alkyl halides to form ethers.
Hydrolysis: Reaction with water or aqueous base to form phenol and tetraoxatetradecanol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Chloride, iodide, hydroxide
Acids and Bases: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding oxides or alcohols
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted ammonium salts or phenol derivatives
Applications De Recherche Scientifique
1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide, mixt. with 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol may have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use as a surfactant or antimicrobial agent.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in formulations for personal care products, detergents, or coatings.
Mécanisme D'action
The mechanism of action of this compound may involve interactions with cellular membranes, proteins, or nucleic acids. The dodecanaminium derivative may act as a surfactant, disrupting cell membranes, while the phenoxy-tetraoxatetradecanol derivative may interact with specific molecular targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecanaminium, N,N-dimethyl-, bromide: A simpler quaternary ammonium compound with similar surfactant properties.
2,4-Dichlorophenoxyacetic acid: A phenoxy derivative with herbicidal properties.
Polyethylene glycol derivatives: Compounds with similar tetraoxatetradecanol structures used in various applications.
Uniqueness
The combination of the dodecanaminium and phenoxy-tetraoxatetradecanol derivatives in this compound may result in unique properties, such as enhanced surfactant activity, antimicrobial effects, or specific interactions with biological targets.
Propriétés
Numéro CAS |
86550-90-5 |
|---|---|
Formule moléculaire |
C35H64BrCl2NO8 |
Poids moléculaire |
777.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2,4-dichloro-5-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol;dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C18H38NO2.C17H26Cl2O6.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2;1-14-12-17(16(19)13-15(14)18)25-11-10-24-9-8-23-7-6-22-5-4-21-3-2-20;/h5-17H2,1-4H3;12-13,20H,2-11H2,1H3;1H/q+1;;/p-1 |
Clé InChI |
OFIZPRQPPDYMOL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC.CC1=CC(=C(C=C1Cl)Cl)OCCOCCOCCOCCOCCO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)

![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)




![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)

